Brevinin-1

Description

Properties

IUPAC Name |

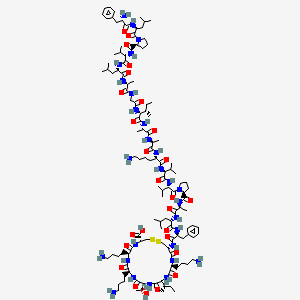

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10,19-tris(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H202N28O26S2/c1-22-70(15)96(142-92(151)61-127-99(152)72(17)129-108(161)84(56-64(3)4)138-114(167)93(67(9)10)144-113(166)91-49-38-54-148(91)119(172)87(58-66(7)8)139-103(156)79(126)59-77-40-26-24-27-41-77)116(169)131-73(18)100(153)128-74(19)101(154)132-82(46-32-36-52-124)106(159)143-94(68(11)12)115(168)145-95(69(13)14)120(173)149-55-39-48-90(149)112(165)130-75(20)102(155)136-85(57-65(5)6)109(162)137-86(60-78-42-28-25-29-43-78)110(163)140-88-62-176-177-63-89(121(174)175)141-105(158)80(44-30-34-50-122)133-104(157)81(45-31-35-51-123)135-118(171)98(76(21)150)147-117(170)97(71(16)23-2)146-107(160)83(134-111(88)164)47-33-37-53-125/h24-29,40-43,64-76,79-91,93-98,150H,22-23,30-39,44-63,122-126H2,1-21H3,(H,127,152)(H,128,153)(H,129,161)(H,130,165)(H,131,169)(H,132,154)(H,133,157)(H,134,164)(H,135,171)(H,136,155)(H,137,162)(H,138,167)(H,139,156)(H,140,163)(H,141,158)(H,142,151)(H,143,159)(H,144,166)(H,145,168)(H,146,160)(H,147,170)(H,174,175)/t70-,71-,72-,73-,74-,75-,76+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,93-,94-,95-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDYQVEJJSZSQ-IMDMOUBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H202N28O26S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2529.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145963-49-1 | |

| Record name | brevinin-1 protein, Rana | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145963491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Brevinin-1 Peptide Family in Ranidae Frogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Brevinin-1 family of antimicrobial peptides (AMPs), predominantly isolated from the skin secretions of frogs belonging to the Ranidae family, represents a promising class of molecules in the search for novel therapeutic agents. Typically comprising 24 amino acid residues, these cationic peptides are characterized by an amphipathic α-helical structure, which is crucial for their biological activity. A hallmark of the this compound family is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide loop that is often essential for their potent antimicrobial and anticancer properties.[1][2][3][4] This guide provides a comprehensive overview of the this compound peptide family, detailing their structure, mechanism of action, and biological activities with a focus on quantitative data and experimental methodologies. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Structural and Functional Characteristics

This compound peptides are linear, cationic peptides that generally adopt a random coil structure in aqueous solutions but fold into an amphipathic α-helical conformation in hydrophobic, membrane-mimetic environments.[2] This structural transition is fundamental to their mode of action, which primarily involves the perturbation and disruption of microbial and cancer cell membranes.

Key structural features include:

-

N-terminus: Often a hydrophobic domain.

-

Central Region: Frequently contains a proline residue, which induces a kink in the helical structure.[2][3]

-

C-terminus: Characterized by the "Rana box," a highly conserved cyclic heptapeptide (Cys-(Xaa)4-Lys-Cys) formed by a disulfide bond.[1][2][3][4] The Rana box is crucial for the antimicrobial activity of many this compound peptides.[5][6]

While the overall amino acid sequence of this compound peptides shows considerable variability across different frog species, four residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) are often invariant.[2][3][7] This diversity contributes to the broad range of biological activities observed within the family.

Mechanism of Action

The primary mechanism of action for this compound peptides is the disruption of cell membrane integrity.[8] Their cationic nature facilitates initial electrostatic interactions with the anionic components of bacterial and cancer cell membranes, such as phospholipids and O-glycosylated mucins.[2] Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and subsequent cell death. Two main models have been proposed for this process:

-

Barrel-Stave Model: Peptide monomers aggregate to form transmembrane pores or channels.[2]

-

Carpet-Like Model: Peptides accumulate on the membrane surface in a "carpet-like" manner, disrupting the bilayer structure once a threshold concentration is reached.[2]

Beyond direct membrane disruption, some this compound peptides exhibit additional mechanisms of action:

-

LPS Neutralization and Anti-inflammatory Activity: Brevinin-1GHd has been shown to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, with a dissociation constant (Kd) of 6.49 ± 5.40 mM.[7][9] This interaction neutralizes the endotoxic effects of LPS and suppresses the inflammatory response by inactivating the MAPK signaling pathway in macrophages.[7][9][10]

-

Induction of Apoptosis in Cancer Cells: Brevinin-1RL1 has been found to induce apoptosis in tumor cells through a caspase-dependent pathway.[6]

Quantitative Data Summary

The biological activity of various this compound peptides has been quantified against a range of microbial and cancer cell lines. The following tables summarize these findings.

Table 1: Antimicrobial and Anti-biofilm Activity of Selected this compound Peptides

| Peptide | Organism | MIC (µM) | MBC (µM) | MBIC (µM) | MBEC (µM) | Reference |

| Brevinin-1GHa | S. aureus | 2 | - | 4 | 16 | [5] |

| E. coli | 4 | - | 32 | 64 | [5] | |

| C. albicans | 2 | - | 2 | 8 | [5] | |

| Brevinin-1OS | S. aureus | 4 | 8 | 16 | 32 | [3] |

| MRSA | 4 | 8 | 16 | 32 | [3] | |

| E. faecalis | 8 | 16 | >64 | >64 | [3] | |

| E. coli | 64 | >64 | >64 | >64 | [3] | |

| K. pneumoniae | 64 | >64 | >64 | >64 | [3] | |

| C. albicans | 4 | 8 | 16 | 32 | [3] | |

| Brevinin-1pl-2R | P. aeruginosa | - | 8 | - | - | [11] |

| Brevinin-1pl-5R | E. faecium | 2 | - | - | - | [11] |

| Brevinin-1Da | S. aureus | 7 | - | - | - | [12] |

| E. coli | 30 | - | - | - | [12] | |

| Brevinin-1Sa | E. coli | 55 | - | - | - | [13] |

| Brevinin-1Sb | E. coli | 17 | - | - | - | [13] |

| Brevinin-1Sc | E. coli | 14 | - | - | - | [13] |

| Brevinin-1BW | E. faecalis | 3.125 (µg/mL) | - | - | - | [14] |

| S. aureus | 6.25 (µg/mL) | - | - | - | [14] | |

| MRSA | 6.25 (µg/mL) | - | - | - | [14] | |

| Gram-negative bacteria | ≥100 (µg/mL) | - | - | - | [14] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimal Biofilm Eradication Concentration.

Table 2: Cytotoxicity of Selected this compound Peptides

| Peptide | Cell Line | Activity Metric | Value (µM) | Reference |

| Brevinin-1GHa | Horse Erythrocytes | Hemolysis at 16 µM | ~20% | [5] |

| Brevinin-1GHd | Horse Erythrocytes | Hemolysis at MIC/MBC | <13% | [1] |

| HMEC-1 | Cytotoxicity | Significant at 10 | [1] | |

| HaCaT | Cytotoxicity | Significant at 100 | [1] | |

| Brevinin-1RL1 | HCT116 | IC₅₀ | 5-10 | [6] |

| MDA-MB-231 | IC₅₀ | 5-10 | [6] | |

| SW480 | IC₅₀ | 5-10 | [6] | |

| A549 | IC₅₀ | 5-10 | [6] | |

| SMMC-7721 | IC₅₀ | 5-10 | [6] | |

| B16-F10 | IC₅₀ | 5-10 | [6] | |

| HaCaT | IC₅₀ | 28.67 | [6] | |

| Human Erythrocytes | Hemolysis at IC₅₀ | Low | [6] | |

| Brevinin-1pl-3H | HaCaT | Cytotoxicity | Low | [11] |

IC₅₀: 50% Inhibitory Concentration.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound peptides.

Peptide Identification and Synthesis

4.1.1. "Shotgun" Cloning of Peptide Precursor cDNAs

-

Skin Secretion Collection: Anuran skin secretions are obtained, often through mild electrical stimulation, and then lyophilized.[1]

-

mRNA Extraction: mRNA is extracted from the lyophilized secretion using a purification kit (e.g., Dynabeads mRNA purification kit).[3]

-

cDNA Synthesis: The purified mRNA is used as a template to synthesize 3'-RACE-ready cDNA using a RACE PCR kit.[3]

-

PCR Amplification: A degenerate sense primer, designed based on conserved signal peptide regions of known amphibian AMPs, is used with a nested universal primer to amplify the cDNA encoding the peptide precursor.[3]

-

Cloning and Sequencing: The PCR products are cloned into a suitable vector and sequenced to determine the precursor cDNA sequence.

4.1.2. Solid-Phase Peptide Synthesis (SPPS)

-

Synthesis: Peptides are synthesized using an automated peptide synthesizer with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][3][15][16]

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and protecting groups are removed.[1]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][5][15]

-

Characterization: The purity and molecular weight of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF MS).[3][15]

Antimicrobial and Anti-biofilm Assays

4.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

Microorganism Preparation: Bacteria or fungi are cultured to the mid-logarithmic phase and then diluted in a suitable broth (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

-

Peptide Dilution: The peptide is serially diluted in the same broth in a 96-well microtiter plate.

-

Incubation: The microbial suspension is added to each well, and the plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that results in no visible growth of the microorganism.[5]

-

MBC Determination: An aliquot from each well showing no growth is plated on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in viable cells after incubation.[5]

4.2.2. Anti-Biofilm Assays (MBIC and MBEC)

-

Biofilm Formation (for MBIC): Microorganisms are incubated in 96-well plates with varying concentrations of the peptide to allow for biofilm formation.

-

Biofilm Eradication (for MBEC): Pre-formed biofilms in 96-well plates are treated with varying concentrations of the peptide.

-

Quantification: After incubation, non-adherent cells are washed away. The remaining biofilm is typically stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The MBIC is the lowest concentration that inhibits biofilm formation, and the MBEC is the lowest concentration that eradicates the pre-formed biofilm.[5]

Cytotoxicity Assays

4.3.1. Hemolytic Assay

-

Erythrocyte Preparation: Fresh red blood cells (e.g., from horse or human) are washed with phosphate-buffered saline (PBS) and resuspended to a specific concentration (e.g., 4% v/v).

-

Incubation: The erythrocyte suspension is incubated with serial dilutions of the peptide at 37°C for a defined period (e.g., 1 hour).

-

Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 570 nm).

-

Calculation: Hemolysis percentage is calculated relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS).[5]

4.3.2. Mammalian Cell Cytotoxicity Assay (MTT/CCK-8)

-

Cell Culture: Human cell lines (e.g., HMEC-1, HaCaT, RAW 264.7) are seeded in 96-well plates and allowed to adhere.[1][3][7]

-

Peptide Treatment: The cells are treated with various concentrations of the peptide for a specified time (e.g., 24 hours).[1][3][7]

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[3][7]

-

Measurement: The absorbance is measured at the appropriate wavelength. The intensity of the color produced is proportional to the number of viable cells.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Mechanistic Studies

4.4.1. Cell Membrane Permeability Assay

-

Cell Preparation: Bacterial or fungal cells are harvested and resuspended in buffer.

-

Assay: The cell suspension is incubated with a fluorescent dye that cannot penetrate intact cell membranes (e.g., SYTOX Green).[5]

-

Peptide Addition: The peptide is added to the suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that the peptide has permeabilized the cell membrane, allowing the dye to enter and bind to nucleic acids.[5]

4.4.2. Time-Killing Assay

-

Incubation: A standardized inoculum of microorganisms is incubated with the peptide at concentrations corresponding to its MIC (e.g., 1x, 2x, 4x MIC).[3][5]

-

Sampling: Aliquots are removed at specific time points (e.g., 0, 10, 30, 60, 120 minutes).[5]

-

Viable Count: The aliquots are serially diluted and plated on agar to determine the number of colony-forming units (CFU/mL).

-

Analysis: The results are plotted as log(CFU/mL) versus time to visualize the rate of killing.[5]

4.4.3. Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: The peptide and its binding partner (e.g., LPS) are prepared in the same buffer.[7][17]

-

Titration: A solution of the binding partner is titrated into a cell containing the peptide solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is used to determine thermodynamic parameters of the interaction, such as the binding affinity (Kd).[7][17]

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound peptides.

Caption: Brevinin-1GHd anti-inflammatory signaling pathway.

Caption: Brevinin-1RL1 induced caspase-dependent apoptosis.

Experimental Workflow

The following diagram outlines a general experimental workflow for the discovery and characterization of novel this compound peptides.

Caption: General workflow for this compound peptide research.

Conclusion and Future Perspectives

The this compound peptide family from Ranidae frogs represents a rich and diverse source of potent antimicrobial and anticancer agents. Their membrane-disrupting mechanism of action makes them less susceptible to the development of resistance compared to conventional antibiotics.[1] However, a significant hurdle for the therapeutic development of many this compound peptides is their inherent hemolytic activity and cytotoxicity towards normal mammalian cells.[1][3]

Future research should focus on the rational design of this compound analogues with improved therapeutic indices. Strategies such as amino acid substitutions, truncation, and altering the position of the Rana box have shown promise in reducing hemolytic activity while maintaining or even enhancing antimicrobial potency.[3][5] Furthermore, the anti-inflammatory and LPS-neutralizing properties of certain this compound peptides open up new avenues for their application in treating sepsis and other inflammatory conditions associated with bacterial infections.[7][9] Continued exploration of the structure-activity relationships within this fascinating peptide family will be crucial for unlocking their full therapeutic potential.

References

- 1. portlandpress.com [portlandpress.com]

- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel this compound Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells [mdpi.com]

- 7. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]

- 8. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An atypical member of the this compound family of antimicrobial peptides isolated from the skin of the European frog Rana dalmatina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptides with antimicrobial activity of the this compound family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Brevinin-1 "Rana Box" Disulfide Bridge Motif: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Brevinin-1, a member of the extensive family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs of the Rana genus, has garnered significant scientific interest due to its potent antimicrobial and anticancer activities. A defining structural feature of this compound is the C-terminal heptapeptide loop, known as the "Rana box," which is formed by a disulfide bridge between two cysteine residues. This intramolecular bond is crucial for the peptide's biological functions, including membrane disruption and induction of apoptosis. This technical guide provides an in-depth overview of the this compound "Rana box" motif, consolidating quantitative data on its biological activity, detailing key experimental protocols for its study, and visualizing associated cellular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on the discovery and optimization of novel peptide-based therapeutics.

Introduction

Antimicrobial peptides are a vital component of the innate immune system across a wide range of organisms. The this compound family, first isolated from Rana brevipoda porsa, is characterized by a length of approximately 24 amino acids, a cationic nature, and an amphipathic α-helical structure. The most distinctive feature of these peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide.[1] This motif, typically with the sequence Cys-(Xaa)4-Lys-Cys, is critical for maintaining the peptide's conformation and, consequently, its biological activity.[2][3] Studies have consistently shown that reduction of this disulfide bond leads to a significant loss of antimicrobial and anticancer efficacy, highlighting its importance in the peptide's mechanism of action.[4][5]

Structure and Function of the "Rana Box" Motif

The "Rana box" enforces a specific conformational constraint on the C-terminus of this compound peptides. This constrained loop structure is believed to play a pivotal role in the interaction of the peptide with biological membranes. The disulfide bond helps to stabilize the amphipathic α-helical structure, which is essential for its membrane-disrupting activities.[1] The primary mechanism of action for this compound involves the perturbation and permeabilization of microbial and cancer cell membranes, leading to cell lysis and death.[1][6] The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of these target cell membranes, such as phospholipids and O-glycosylated mucins.[1]

Quantitative Biological Activity

The biological activity of this compound and its analogues has been quantified against a range of microbial strains and cancer cell lines. The following tables summarize key data from various studies.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Peptide | Organism | MIC (µg/mL) | MIC (µM) | Reference |

| Brevinin-1BW | Enterococcus faecalis (ATCC 29212) | 3.125 | - | [7] |

| Staphylococcus aureus (ATCC 25923) | 6.25 | - | [7] | |

| Staphylococcus saprophyticus (ATCC BAA750) | 6.25 | - | [7] | |

| Multidrug-resistant S. aureus (ATCC 29213) | 6.25 | - | [7] | |

| Gram-negative bacteria | ≥100 | - | [7] | |

| Brevinin-1pl-2R | Pseudomonas aeruginosa | - | 8 | [8] |

| Brevinin-1pl-5R | Enterococcus faecium | - | 2 | [8] |

| Brevinin-1pl-6K | Escherichia coli | - | 4 | [8] |

| Brevinin-1pl-3H | Gram-positive bacteria | - | 16 | [8] |

Anticancer Activity

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Peptide | Cell Line | IC50 (µM) | Reference |

| Brevinin-1RL1 | HCT116 (Colon Cancer) | 5-10 | [4] |

| MDA-MB-231 (Breast Cancer) | 5-10 | [4] | |

| SW480 (Colon Cancer) | 5-10 | [4] | |

| A549 (Lung Cancer) | 5-10 | [4] | |

| SMMC-7721 (Liver Cancer) | 5-10 | [4] | |

| B16-F10 (Melanoma) | 5-10 | [4] | |

| Brevinin-1BW | A375 (Melanoma) | 23.79 ± 0.80 | [7] |

| A549 (Lung Cancer) | 27.64 ± 0.41 | [7] | |

| Hela (Cervical Cancer) | 37.62 ± 0.91 | [7] | |

| HePG2 (Liver Cancer) | 25.42 ± 0.49 | [7] | |

| U-2OS (Osteosarcoma) | 39.20 ± 0.40 | [7] | |

| HCT116 (Colon Cancer) | 35.44 ± 0.47 | [7] | |

| Brevinin-1EG | U-2OS (Osteosarcoma) | 15-22 µg/mL | [9] |

| HepG2 (Liver Cancer) | 15-22 µg/mL | [9] | |

| HT-29 (Colon Cancer) | 15-22 µg/mL | [9] | |

| A375 (Melanoma) | 15-22 µg/mL | [9] | |

| HeLa (Cervical Cancer) | 15-22 µg/mL | [9] | |

| A549 (Lung Cancer) | 15-22 µg/mL | [9] | |

| Brevinin-2OS | H838 (Lung Cancer) | 3.362 | [10] |

Hemolytic Activity

The HC50 value is the concentration of a peptide that causes 50% lysis of red blood cells, a measure of its cytotoxicity towards mammalian cells.

| Peptide | HC50 (µg/mL) | HC50 (µM) | Reference |

| Brevinin-1BW | 35.8 | - | [7] |

| Brevinin-1RL1 | > 4-6 fold higher than IC50 | - | [4] |

| Brevinin-2OS | - | 10.44 | [10] |

| [D-Leu2]B2OS(1-22)-NH2 | - | 118.1 | [10] |

| Brevinin-1pl-3H | Low at 16 µM | - | [8] |

Signaling Pathways and Mechanisms of Action

This compound peptides exert their biological effects through multiple mechanisms, primarily targeting the cell membrane and inducing programmed cell death.

Membrane Disruption

The initial interaction of this compound with target cells is electrostatic, driven by the peptide's positive charge and the negative charge of the cell membrane. Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and disruption. This process is facilitated by the amphipathic α-helical structure stabilized by the "Rana box" disulfide bridge.

Caption: this compound mechanism of membrane disruption.

Induction of Apoptosis

In addition to direct membrane lysis, this compound can induce apoptosis in cancer cells. This programmed cell death is a caspase-dependent process involving both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5] Brevinin-1RL1 has been shown to activate initiator caspases 8 and 9, leading to the activation of executioner caspase-3 and subsequent cleavage of PARP.[5]

Caption: this compound induced apoptosis signaling pathway.

Anti-Inflammatory Activity

Some this compound peptides, such as Brevinin-1GHd, have demonstrated anti-inflammatory properties by neutralizing lipopolysaccharide (LPS).[11][12][13] This interaction can suppress the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β through the inactivation of the MAPK signaling pathway.[11][12]

Caption: Anti-inflammatory mechanism of Brevinin-1GHd.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound peptides.

Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis)

Objective: To chemically synthesize this compound peptides.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the desired Fmoc-protected amino acid by dissolving it with HBTU and DIEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours. Monitor the reaction completion using the Kaiser test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/thioanisole/EDT/water (e.g., 95:2.5:2.5:0.5 v/v/v/v) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air-dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water-acetonitrile gradient containing 0.1% TFA.

-

Disulfide Bond Formation: For the formation of the "Rana box," dissolve the purified linear peptide in a dilute aqueous solution (e.g., ammonium bicarbonate buffer, pH 8.0) and stir in the presence of an oxidizing agent (e.g., air, H2O2, or glutathione redox buffer) until the cyclization is complete, as monitored by RP-HPLC and mass spectrometry.

-

Lyophilization and Characterization: Lyophilize the final purified peptide and confirm its identity and purity by mass spectrometry and analytical RP-HPLC.

Caption: Fmoc solid-phase peptide synthesis workflow.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific microorganism.

Materials:

-

This compound peptide stock solution

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the this compound peptide in the growth medium in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well containing the peptide dilutions. Include a positive control (inoculum without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600).

Hemolytic Activity Assay

Objective: To assess the cytotoxicity of this compound against red blood cells.

Materials:

-

This compound peptide stock solution

-

Freshly collected red blood cells (RBCs), e.g., human or horse

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v in PBS) as a positive control

-

Sterile microcentrifuge tubes or 96-well plates

-

Centrifuge

-

Spectrophotometer or plate reader

Procedure:

-

Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspension. Prepare a 2% (v/v) suspension of RBCs in PBS.

-

Peptide Incubation: Add the RBC suspension to serial dilutions of the this compound peptide in microcentrifuge tubes or a 96-well plate. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

-

Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Measure Hemolysis: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Determine HC50: The HC50 is the peptide concentration that causes 50% hemolysis.

Cell Viability (MTS/XTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

This compound peptide stock solution

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

MTS or XTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound peptide. Include a vehicle control (medium only).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add Reagent: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure Absorbance: Measure the absorbance of the colored formazan product at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT).

-

Calculate Cell Viability: % Cell Viability = (Abs_sample / Abs_control) * 100

-

Determine IC50: The IC50 is the peptide concentration that causes a 50% reduction in cell viability.

Caspase Activation Assay (Western Blot)

Objective: To detect the activation of caspases in this compound-treated cells as an indicator of apoptosis.

Materials:

-

This compound peptide

-

Cancer cell line

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against caspases (e.g., caspase-3, -8, -9, and their cleaved forms) and PARP.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of cleaved caspase and PARP fragments indicates apoptosis activation.

Conclusion

The "Rana box" disulfide bridge motif is a critical structural and functional component of this compound peptides, essential for their potent antimicrobial and anticancer activities. This technical guide has provided a comprehensive overview of the current knowledge surrounding this motif, including quantitative data on its biological efficacy, detailed experimental protocols for its investigation, and visual representations of its mechanisms of action. The information presented herein is intended to facilitate further research and development of this compound and its analogues as promising candidates for novel therapeutic agents. Future studies should continue to explore the structure-activity relationships of the "Rana box" to design peptides with enhanced potency and selectivity, ultimately paving the way for their clinical application.

References

- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

Brevinin-1: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1 is a member of a large family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs.[1][2] These peptides represent a promising class of therapeutic agents in an era of increasing antibiotic resistance due to their potent and broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some fungi.[1][3] This technical guide provides an in-depth exploration of the core antimicrobial mechanism of this compound, detailing its interaction with bacterial membranes, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mode of action.

Core Mechanism: Membrane Disruption

The primary antimicrobial action of this compound is the targeted disruption of microbial cell membranes.[4][5] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylglycerol in Gram-positive bacteria.[1][6]

Upon initial binding, this compound peptides, which are typically unstructured in aqueous solution, undergo a conformational change, adopting an amphipathic α-helical structure in the hydrophobic environment of the membrane.[1][7] This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its membrane-disrupting activity.[6][8]

Several models have been proposed to describe the subsequent disruption of the membrane:

-

Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a channel through which ions and other cellular contents can leak out, leading to cell death.[1][3]

-

Toroidal Pore Model: Similar to the barrel-stave model, this model involves the formation of a pore. However, in the toroidal model, the lipid monolayers bend inward to line the pore along with the peptides. This creates a more significant disruption of the membrane structure.[3]

-

Carpet-like Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the membrane bilayer.[1][3]

Current evidence suggests that the precise mechanism may be concentration-dependent and can be a combination of these models, ultimately leading to membrane permeabilization, depolarization, and leakage of cytoplasmic contents.[3][9]

Quantitative Antimicrobial Activity

The potency of this compound peptides and their analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.[10] The following table summarizes the MIC values for various this compound peptides against a range of bacterial and fungal strains.

| Peptide/Analogue | Organism | MIC (µg/mL) | Reference |

| Brevinin-1BW | Enterococcus faecalis (ATCC 29212) | 3.125 | [4] |

| Staphylococcus aureus (ATCC 25923) | 6.25 | [4] | |

| Multidrug-resistant S. aureus (ATCC 29213) | 6.25 | [4] | |

| Gram-negative bacteria | ≥100 | [4] | |

| Brevinin-1OS | Gram-positive bacteria | Significant activity | [3] |

| Gram-negative bacteria | Weak activity | [3] | |

| Candida albicans | Significant activity | [3] | |

| Brevinin-1LTe | Gram-positive strains | 1-2 µM | [11] |

| Brevinin-1pl | Gram-positive bacteria | 2.52 µM (GM) | [12] |

| Gram-negative bacteria | 2-8 µM | [12] | |

| Brevinin-1E | S. aureus | 3.12-6.25 | [13] |

| E. coli | 3.12-6.25 | [13] | |

| B1CTcu5 | Mycobacterium tuberculosis | 12.5 | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial mechanism of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a series of twofold dilutions of the this compound peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., ~1 x 10^7 CFU/mL).[15]

-

Include positive (microorganism in broth without peptide) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]

-

Determine the MIC by visual inspection as the lowest peptide concentration showing no turbidity. Absorbance can also be measured using a microplate reader (e.g., at 630 nm) to quantify growth inhibition.[15]

Membrane Permeability Assay (SYTOX Green Uptake)

This assay assesses the ability of a peptide to permeabilize the bacterial cytoplasmic membrane using a fluorescent dye that only enters cells with compromised membranes.

Protocol:

-

Culture the target bacteria to the mid-logarithmic growth phase and wash the cells with a suitable buffer (e.g., PBS).

-

Resuspend the bacterial cells to a specific optical density (e.g., OD600 = 0.7).[11]

-

Add the this compound peptide at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to the bacterial suspension.[13]

-

Add SYTOX Green dye (e.g., to a final concentration of 5 µM).[11]

-

Incubate the mixture for a defined period (e.g., up to 2 hours).[11][13]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485/528 nm).[11] An increase in fluorescence indicates membrane permeabilization.

Time-Killing Assay

This assay determines the rate at which a peptide kills a bacterial population.

Protocol:

-

Prepare a suspension of the target bacteria in a suitable broth.

-

Add the this compound peptide at a specific concentration (e.g., MIC and 4x MIC).[3]

-

Incubate the mixture at 37°C with shaking.

-

At various time points (e.g., 0, 15, 30, 45, 60, 120 minutes), withdraw aliquots from the mixture.

-

Perform serial dilutions of the aliquots and plate them on agar plates.

-

Incubate the plates overnight and count the number of colony-forming units (CFUs).

-

Plot the log10 CFU/mL versus time to generate the time-killing curve. A rapid decrease in CFU/mL indicates bactericidal activity.[3]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed Antimicrobial Mechanism of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for Membrane Permeability (SYTOX Green) Assay.

Conclusion

This compound peptides exert their potent antimicrobial effects primarily through the disruption of bacterial cell membranes. Their cationic and amphipathic properties facilitate a multi-step process involving electrostatic attraction, conformational changes, and ultimately, membrane permeabilization and cell death. The quantitative data from MIC assays consistently demonstrate their efficacy against a broad range of pathogens. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and its analogues as next-generation antimicrobial agents. Further research into the nuances of their interaction with specific membrane compositions and the potential for intracellular targets will be crucial for their successful translation into clinical applications.

References

- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. A promising antibiotic candidate, this compound analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and analysis of a novel antimicrobial peptide B1AW from the skin secretion of Amolops wuyiensis and improving the membrane-binding affinity through the construction of the lysine-introduced analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. B1CTcu5: A frog-derived this compound peptide with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

Brevinin-1 Interaction with Bacterial Cell Membranes: A Technical Guide

Abstract

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rising threat of antibiotic-resistant bacteria. Among these, the Brevinin-1 family, isolated from amphibian skin secretions, has garnered significant interest due to its potent, broad-spectrum bactericidal activity. This technical guide provides an in-depth examination of the interaction between this compound peptides and bacterial cell membranes, which is the primary mechanism governing their antimicrobial action. We will explore the structural features of this compound, its mechanism of membrane disruption, and the key experimental protocols used to characterize these interactions. This guide is intended to serve as a comprehensive resource for researchers in the fields of microbiology, biochemistry, and drug development.

Introduction to this compound

The this compound family of peptides are cationic, amphipathic molecules typically composed of 24 amino acids.[1] A hallmark feature of most this compound peptides is a C-terminal cyclic heptapeptide domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues.[1] While initially thought to be essential for activity, some naturally occurring truncated versions lacking this feature have also been identified.[1] Another conserved feature is a proline residue around position 14, which induces a kink in the peptide's secondary structure.[1] In aqueous solutions, this compound peptides generally adopt a random coil conformation. However, in the presence of a hydrophobic or membrane-mimicking environment, they fold into an amphipathic α-helical structure.[1] This structural transition is crucial for their interaction with and disruption of bacterial membranes.

Mechanism of Action: Membrane Disruption

The primary mode of action for this compound peptides is the perturbation and disruption of the bacterial cell membrane's integrity.[2] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as anionic phospholipids.[1] Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death. Several models have been proposed to describe this process, including the "barrel-stave," "toroidal pore," and "carpet-like" mechanisms.[1] Evidence suggests that this compound peptides may act through a combination of these models, leading to the formation of pores or channels in the membrane and the leakage of cellular contents.[2]

Mechanism of this compound membrane disruption.

Quantitative Activity Data

The antimicrobial efficacy of this compound peptides and their analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Their toxicity towards eukaryotic cells is assessed by measuring the Hemolytic Concentration (HC50). Below are tables summarizing the activity of various this compound peptides.

Table 1: Antimicrobial Activity of this compound Peptides and Analogs

| Peptide | Organism | MIC (µM) | MBC (µM) | Reference |

| Brevinin-1E | S. aureus | 0.6 | - | [1] |

| E. coli | 1.8 | - | [1] | |

| Brevinin-1Pa | S. aureus | 7 | - | [1] |

| E. coli | 14 | - | [1] | |

| C. albicans | 5 | - | [1] | |

| Brevinin-1Pc | S. aureus | 7 | - | [1] |

| E. coli | 5 | - | [1] | |

| C. albicans | 7 | - | [1] | |

| Brevinin-1GHa | S. aureus | - | - | [3] |

| E. faecalis | - | - | [3] | |

| MRSA | - | - | [3] | |

| E. coli | - | - | [3] | |

| P. aeruginosa | - | - | [3] | |

| K. pneumoniae | - | - | [3] | |

| C. albicans | - | - | [3] | |

| Brevinin-1OS | S. aureus | 8 | 16 | [2] |

| MRSA | 8 | 16 | [2] | |

| E. faecalis | 16 | 32 | [2] | |

| E. coli | 64 | >64 | [2] | |

| P. aeruginosa | >64 | >64 | [2] | |

| K. pneumoniae | >64 | >64 | [2] | |

| C. albicans | 16 | 32 | [2] | |

| Brevinin-1OSf (analog) | S. aureus | 4 | 8 | [2] |

| MRSA | 4 | 8 | [2] | |

| E. faecalis | 8 | 16 | [2] | |

| E. coli | 16 | 32 | [2] | |

| P. aeruginosa | 32 | 64 | [2] | |

| K. pneumoniae | 32 | 64 | [2] | |

| C. albicans | 8 | 16 | [2] | |

| Brevinin-1pl-3H (analog) | MRSA | 4 | - | [4] |

| E. faecium | - | - | [4] | |

| E. coli | - | - | [4] | |

| K. pneumoniae | - | - | [4] | |

| P. aeruginosa | - | - | [4] | |

| C. albicans | 64 | - | [4] |

Table 2: Hemolytic Activity of this compound Peptides and Analogs

| Peptide | HC50 (µM) | Reference |

| Brevinin-1OS | 12.5 | [2] |

| Brevinin-1OSf (analog) | >64 | [2] |

| Brevinin-1pl-3H (analog) | Low hemolytic activity at 16 µM | [4] |

| Brevinin-2R | >200 µg/ml (low activity) | [1] |

Detailed Experimental Protocols

A variety of biophysical and microbiological techniques are employed to study the interaction of this compound with bacterial membranes.

Antimicrobial Susceptibility Testing

Workflow for MIC and MBC determination.

Protocol: Broth Microdilution for MIC and MBC Determination [5][6][7][8]

-

Preparation of Bacterial Inoculum:

-

Culture bacteria overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture in fresh broth and grow to mid-log phase (OD600 of 0.4-0.6).

-

Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Peptide Preparation:

-

Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

Take an aliquot from the wells showing no visible growth and plate onto agar plates.

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial count.

-

Hemolysis Assay

Protocol: Hemolytic Activity Against Red Blood Cells [9][10][11][12][13]

-

Preparation of Red Blood Cells (RBCs):

-

Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.

-

Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).

-

-

Peptide Incubation:

-

Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate or microcentrifuge tubes.

-

Add the RBC suspension to each well containing the peptide dilutions.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% hemolysis).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate or tubes to pellet the intact RBCs.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelength for hemoglobin release).

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

The HC50 is the peptide concentration that causes 50% hemolysis.

-

Membrane Permeabilization Assays

Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion [14][15][16][17][18]

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., POPC/POPG to mimic bacterial membranes) in a suitable organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer (e.g., Tris or phosphate buffer) to form multilamellar vesicles (MLVs). The hydration should be done at a temperature above the phase transition temperature of the lipids.

-

-

Extrusion:

-

Subject the MLV suspension to several freeze-thaw cycles to increase lamellarity.

-

Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times to obtain a homogenous population of LUVs.

-

Protocol: Measuring Membrane Disruption of LUVs [15][19][20][21]

-

Encapsulation of Calcein:

-

Hydrate the lipid film with a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).

-

Prepare LUVs as described above.

-

-

Removal of External Calcein:

-

Separate the calcein-loaded LUVs from the unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

-

Leakage Measurement:

-

Place the calcein-loaded LUV suspension in a fluorometer cuvette.

-

Add the this compound peptide to the cuvette and monitor the increase in fluorescence intensity over time (Excitation: ~490 nm, Emission: ~520 nm).

-

At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and obtain the maximum fluorescence (100% leakage).

-

-

Calculation:

-

Percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] x 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

-

Protocol: Measuring Membrane Permeabilization in Live Bacteria [22][23][24][25]

-

Bacterial Preparation:

-

Grow bacteria to mid-log phase and wash with a suitable buffer (e.g., PBS).

-

Resuspend the bacteria to a desired cell density.

-

-

Assay Setup:

-

In a 96-well black plate, add the bacterial suspension and SYTOX Green dye (a fluorescent dye that only enters cells with compromised membranes and fluoresces upon binding to nucleic acids) to a final concentration of 1-5 µM.

-

Add different concentrations of the this compound peptide to the wells.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence intensity over time using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

A rapid increase in fluorescence indicates membrane permeabilization.

-

Biophysical Characterization

Protocol: Secondary Structure Analysis [2][26][27][28][29][30][31]

-

Sample Preparation:

-

Prepare a solution of the this compound peptide in a suitable buffer (e.g., phosphate buffer).

-

To study the structure in a membrane-mimicking environment, prepare samples of the peptide with LUVs or in a solution containing trifluoroethanol (TFE).

-

-

CD Measurement:

-

Record the CD spectra in the far-UV region (e.g., 190-260 nm) using a spectropolarimeter.

-

The presence of characteristic minima at ~208 nm and ~222 nm is indicative of α-helical structure.

-

-

Data Analysis:

-

The percentage of α-helical content can be estimated from the CD spectra using deconvolution software.

-

Protocol: Thermodynamic Characterization of Binding [26][32][33][34][35][36]

-

Sample Preparation:

-

Prepare the this compound peptide solution in the desired buffer.

-

Prepare a suspension of LUVs in the same buffer to avoid heats of dilution.

-

Degas both solutions before the experiment.

-

-

ITC Experiment:

-

Load the peptide solution into the syringe and the LUV suspension into the sample cell of the ITC instrument.

-

Perform a series of injections of the peptide into the LUV suspension while monitoring the heat change.

-

-

Data Analysis:

-

The resulting thermogram can be analyzed to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the peptide-membrane interaction.

-

Workflow for biophysical characterization of this compound.

Conclusion and Future Perspectives

This compound peptides represent a potent class of antimicrobial agents with a clear mechanism of action involving the disruption of bacterial cell membranes. Their broad-spectrum activity and rapid bactericidal effects make them attractive candidates for further development as novel therapeutics. However, a significant challenge for many naturally occurring this compound peptides is their hemolytic activity, which limits their systemic applications.

Future research should focus on the rational design of this compound analogs with improved therapeutic indices—that is, high antimicrobial potency and low cytotoxicity. By understanding the structure-activity relationships, it is possible to modify the peptide sequence to enhance its selectivity for bacterial membranes over eukaryotic ones. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives in the fight against infectious diseases.

References

- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel this compound Peptide from The Skin Secretion of Odorrana schmackeri | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 6. m.youtube.com [m.youtube.com]

- 7. protocols.io [protocols.io]

- 8. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. mdpi.com [mdpi.com]

- 11. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. avantiresearch.com [avantiresearch.com]

- 15. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]

- 16. med.upenn.edu [med.upenn.edu]

- 17. US4078052A - Large unilamellar vesicles (LUV) and method of preparing same - Google Patents [patents.google.com]

- 18. avantiresearch.com [avantiresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial and Membrane Disrupting Activities of a Peptide Derived from the Human Cathelicidin Antimicrobial Peptide LL37 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]

- 27. pubcompare.ai [pubcompare.ai]

- 28. mdpi.com [mdpi.com]

- 29. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles [escholarship.org]

- 30. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]

- 31. KIT - IBG2Research [ibg.kit.edu]

- 32. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 33. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 35. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 36. taylorfrancis.com [taylorfrancis.com]

Brevinin-1: A Comprehensive Technical Guide to its Anticancer and Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevinin-1, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, has emerged as a promising candidate in the field of oncology. Possessing a characteristic α-helical structure and a C-terminal "Rana-Box" disulfide bridge, these peptides exhibit potent cytotoxic activity against a broad spectrum of cancer cells while displaying a degree of selectivity over normal cells. This technical guide provides an in-depth analysis of the anticancer and antitumor properties of this compound and its analogues. It consolidates quantitative data from multiple studies, details the experimental protocols used to assess its efficacy, and visually represents the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

The this compound family of peptides are host-defense peptides primarily found in the skin secretions of frogs of the Rana genus.[1][2] Typically composed of 24 amino acid residues, they are characterized by a conserved heptapeptide ring at the C-terminus, formed by a disulfide bond, known as the "Rana-Box".[1] While initially recognized for their broad-spectrum antimicrobial activity, a growing body of evidence has highlighted their potent and selective anticancer properties.[1][3][4][5][6][7][8]

The primary anticancer mechanism of this compound peptides is believed to be their interaction with and disruption of the cancer cell membrane.[2][9] This selectivity is attributed to the difference in membrane composition between cancerous and normal cells, with cancer cell membranes often having a higher negative charge due to increased levels of phosphatidylserine and O-glycosylated mucins.[2][9] This electrostatic attraction facilitates the accumulation of the cationic this compound peptides on the tumor cell surface, leading to membrane permeabilization and subsequent cell death.[10] Beyond direct membrane disruption, this compound has been shown to induce programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as necrosis.[3][11][12]

This guide will delve into the specifics of various this compound analogues, presenting their cytotoxic efficacy against a range of cancer cell lines, the methodologies employed in these evaluations, and the molecular pathways they modulate.

Quantitative Data on Anticancer Activity

The cytotoxic efficacy of various this compound peptides has been quantified against a multitude of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative overview of their potency.

Table 1: IC50 Values of this compound Analogues against Human Cancer Cell Lines

| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Brevinin-1GHd | H157 | Non-small cell lung cancer | 2.987 | [1] |

| U251MG | Glioblastoma | 7.985 | [1] | |

| MDA-MB-435s | Melanoma | 1.197 | [1] | |

| PC3 | Prostate carcinoma | 9.854 | [1] | |

| Brevinin-1RL1 | HCT116 | Colon cancer | 5-10 | [3][10][11] |

| MDA-MB-231 | Breast cancer | 5-10 | [3][11] | |

| SW480 | Colon cancer | 5-10 | [3][11] | |

| A549 | Lung cancer | 5-10 | [3][11] | |

| SMMC-7721 | Hepatocellular carcinoma | 5-10 | [3][11] | |

| B16-F10 | Melanoma | 5-10 | [3][11] | |

| This compound E8.13 | A549 | Lung cancer | 31.6 | [4] |

| AGS | Stomach cancer | 7.5 | [4][5][6] | |

| Jurkat | Leukemia | 12.9 | [4][5][6] | |

| HCT116 | Colon cancer | 9.2 | [4][5][6] | |

| HL60 | Leukemia | 14.8 | [4][5][6] | |

| HepG2 | Liver cancer | 11.7 | [4][5][6] | |

| Brevinin-1EG | U-2OS | Osteosarcoma | 15-22 µg/mL | [13] |

| HepG2 | Liver cancer | 15-22 µg/mL | [13] | |

| HT-29 | Colon cancer | 15-22 µg/mL | [13] | |

| A375 | Melanoma | 15-22 µg/mL | [13] | |

| HeLa | Cervical cancer | 15-22 µg/mL | [13] | |

| A549 | Lung cancer | 15-22 µg/mL | [13] |

Table 2: Hemolytic Activity of this compound Analogues

| Peptide | 50% Hemolytic Concentration (HC50) (µM) | Reference |

| This compound E8.13 | 41.87 | [4] |

| Brevinin-1RL1 | ~30% hemolysis at 4-6 fold higher than IC50 | [3][11] |

| Brevinin-1GHd | Low hemolysis at bactericidal concentrations | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5 x 10³ cells per well in their respective culture medium containing serum and incubated for 24 hours.[1]

-

Serum Starvation: The culture medium is replaced with serum-free medium, and the cells are incubated for an additional 4 hours.[1]

-

Peptide Treatment: this compound solutions, at a range of concentrations (e.g., 0.1 nM to 0.1 mM), are added to the wells. A negative control group with no peptide treatment is included.[1]

-

Incubation: The cells are incubated with the peptide for a specified period, typically 24 to 48 hours.[1][3]

-

MTT Addition: 10 µl of MTT reagent (5 mg/ml) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.[1]

-

Solubilization: The medium containing MTT is removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using an ELISA plate reader.[1] The IC50 value is then calculated from the dose-response curve.

Hemolytic Activity Assay

This assay assesses the peptide's lytic activity against red blood cells (RBCs), providing an indication of its potential toxicity to normal cells.

-

RBC Preparation: A sample of peripheral blood is collected from a healthy volunteer. Red blood cells are isolated by centrifugation (e.g., 1000 x g for 10 min) and washed multiple times with phosphate-buffered saline (PBS).[4]

-

Cell Counting and Seeding: The RBCs are counted and distributed into 96-well plates at a density of 10⁶ cells/well.[4]

-

Peptide Incubation: this compound peptide at varying concentrations is added to the wells and incubated at room temperature for 1 hour.[4]

-

Absorbance Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 410 nm or 540 nm to quantify the release of hemoglobin, which is an indicator of hemolysis.[3][4] A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included. The 50% hemolytic concentration (HC50) is determined from the dose-response curve.

Apoptosis and Necrosis Analysis (Flow Cytometry)

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic or necrotic, and Annexin V-negative/PI-negative cells are viable. This allows for the quantification of apoptosis and necrosis induced by the peptide.[11]

Signaling Pathways and Mechanisms of Action

This compound peptides exert their anticancer effects through a multi-pronged approach, primarily targeting the cell membrane and inducing programmed cell death.

Membrane Disruption

The initial and a primary mechanism of action for this compound is the disruption of the cancer cell membrane.[2][9]

Caption: this compound interaction with the cancer cell membrane.

The cationic nature of this compound facilitates its electrostatic attraction to the negatively charged components of the cancer cell membrane, such as exposed phosphatidylserine.[2] This interaction leads to the insertion of the peptide into the lipid bilayer, causing membrane permeabilization, pore formation, and ultimately, cell lysis.[9]

Induction of Apoptosis

Brevinin-1RL1 has been shown to induce apoptosis through both the extrinsic and intrinsic pathways.[11][12][14]

Caption: this compound induced apoptosis pathways.

Studies on Brevinin-1RL1 have demonstrated the activation of initiator caspases-8 and -9, key players in the extrinsic and intrinsic apoptotic pathways, respectively.[11] This leads to the downstream activation of executioner caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[11][14] The involvement of the mitochondrial pathway is further supported by the observed loss of mitochondrial membrane potential.[11]

Lysosomal-Mitochondrial Death Pathway

Brevinin-2R has been reported to induce cell death through a caspase-independent mechanism involving the lysosomal-mitochondrial pathway.[2][9][15]

Caption: Brevinin-2R induced lysosomal-mitochondrial death pathway.

Brevinin-2R interacts with the lysosomal compartment, causing lysosomal damage and the leakage of cathepsins into the cytosol.[2] These cathepsins then act on the mitochondria, leading to a decrease in mitochondrial membrane potential and ATP levels, ultimately resulting in cell death.[2][9]

Conclusion and Future Perspectives

The this compound family of antimicrobial peptides represents a promising avenue for the development of novel anticancer therapeutics. Their potent cytotoxicity against a wide range of cancer cell lines, coupled with a degree of selectivity for malignant cells, makes them attractive candidates for further investigation. The multifaceted mechanism of action, involving direct membrane disruption and the induction of multiple cell death pathways, suggests a potential to overcome some of the resistance mechanisms associated with conventional chemotherapy.

Future research should focus on several key areas. In vivo studies are crucial to validate the antitumor efficacy and assess the pharmacokinetic and pharmacodynamic properties of this compound peptides in preclinical models. Further investigation into the structure-activity relationship of these peptides will be essential for designing analogues with enhanced potency, selectivity, and stability. The development of targeted delivery systems could also help to minimize potential off-target effects and improve the therapeutic index. As our understanding of the intricate mechanisms underlying the anticancer activity of this compound deepens, so too will our ability to harness its therapeutic potential in the fight against cancer.

References

- 1. portlandpress.com [portlandpress.com]

- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]